molecular formula C11H12O5 B13611667 3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid

3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid

Cat. No.: B13611667
M. Wt: 224.21 g/mol
InChI Key: YHGPZXAMLYRAHV-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C11H12O5 It is characterized by the presence of a dimethoxyphenyl group attached to a 2-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable reagent to introduce the oxopropanoic acid moiety. One common method is the Claisen-Schmidt condensation, where 2,4-dimethoxybenzaldehyde reacts with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The reaction mixture is then acidified to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the dimethoxyphenyl ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dimethoxyphenyl)propionic acid: Similar structure but lacks the oxo group.

    3-(3,4-Dimethoxyphenyl)propanoic acid: Similar structure with different substitution pattern on the phenyl ring.

    3-(4-Methoxyphenyl)-2-oxopropanoic acid: Similar structure with a single methoxy group.

Uniqueness

3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid is unique due to the presence of both dimethoxy groups and the oxopropanoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C11H12O5/c1-15-8-4-3-7(10(6-8)16-2)5-9(12)11(13)14/h3-4,6H,5H2,1-2H3,(H,13,14)

InChI Key

YHGPZXAMLYRAHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)C(=O)O)OC

Origin of Product

United States

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